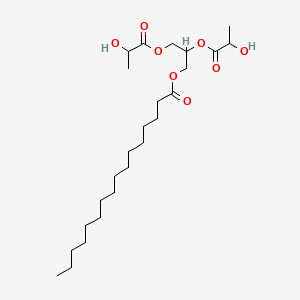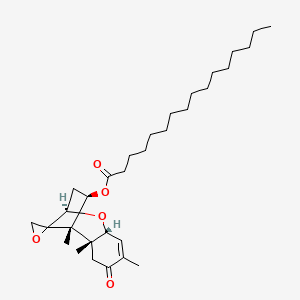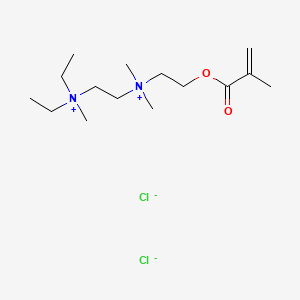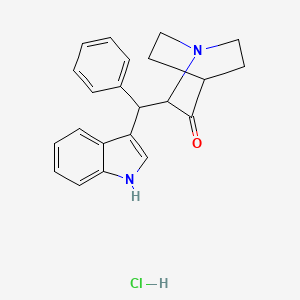
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is a complex organic compound that features an indole moiety, a benzyl group, and a quinuclidinone structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The quinuclidinone moiety can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and microwave irradiation can also be employed to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the quinuclidinone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The quinuclidinone structure may also play a role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinuclidine derivatives: Compounds with similar quinuclidinone moiety.
Oxindole derivatives: Compounds formed from the oxidation of indole.
Uniqueness
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is unique due to its combination of the indole and quinuclidinone structures, which confer distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
102338-84-1 |
|---|---|
Formule moléculaire |
C22H23ClN2O |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
2-[1H-indol-3-yl(phenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C22H22N2O.ClH/c25-22-16-10-12-24(13-11-16)21(22)20(15-6-2-1-3-7-15)18-14-23-19-9-5-4-8-17(18)19;/h1-9,14,16,20-21,23H,10-13H2;1H |
Clé InChI |
BUEUVHPNFWXOMY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CNC5=CC=CC=C54.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



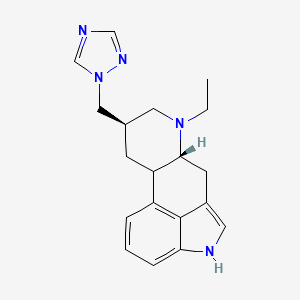


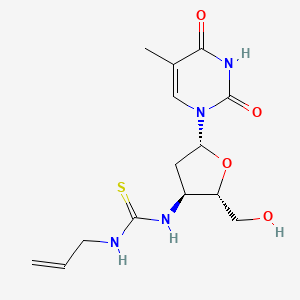


![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)


